molecular formula C9H11N3O B1470136 1-(3-(furan-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 1522000-15-2

1-(3-(furan-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No. B1470136
M. Wt: 177.2 g/mol
InChI Key: QZANFVZCFDFZDC-UHFFFAOYSA-N
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Description

Furan is a five-membered heterocyclic aromatic hydrocarbon derivable from acid hydrolysis of sugar cane bagasse, maize cob, rice husk, or any cellulose-containing material . It’s useful in the synthesis of a range of specialized chemical products .


Synthesis Analysis

Furfural, a derivative of furan, can undergo various reactions to yield different compounds. For instance, its condensation with nitromethane in a basic medium yields 2-(2-Nitrovinyl) furan . The reaction of urea and thiourea with furfural yields bisimines .


Molecular Structure Analysis

Furfural is a heterocyclic aldehyde with oxygen as the heteroatom replacing one of the carbon atoms of the five-membered ring . It has a density of 1160 kg/m³ and boils at 161.7°C .


Chemical Reactions Analysis

Furfural can undergo various chemical reactions. For example, its condensation with nitromethane in a basic medium yields 2-(2-Nitrovinyl) furan . The reaction of urea and thiourea with furfural yields bisimines .


Physical And Chemical Properties Analysis

Furfural is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Catalysis and Polymerization

Cobalt(II) complexes containing N-substituted bis(pyrazolyl)methane ligands, including derivatives similar to the specified chemical, have been studied for their catalytic properties. These complexes demonstrate significant activity in polymerization processes, particularly in the formation of poly(methyl methacrylate) (PMMA) with high molecular weights and narrow polydispersity indexes. The structure of these complexes varies from four-coordinated to five-coordinated systems, influencing their catalytic efficiency and the stereospecificity of the resulting polymers (Sunghye Choi et al., 2015).

Molecular Synthesis and Antimicrobial Activity

Several studies have explored the synthesis of novel compounds incorporating the pyrazole and furan moieties, demonstrating their potent antimicrobial properties. These compounds are synthesized through various chemical reactions and have shown efficacy against a range of bacterial and fungal pathogens, highlighting their potential as leads for developing new antimicrobial agents (A. A. El-Wahab et al., 2011).

Genotoxicity and Epigenotoxicity Studies

Carbazole-derived molecules, structurally related to the specified chemical, have been investigated for their genotoxic and epigenomic effects on cancer cells. These studies aim to understand the compounds' potential as anticancer agents, examining their abilities to induce DNA damage and alter DNA methylation patterns in tumor cells. The findings suggest that small structural variations in carbazole compounds can significantly affect their genotoxic and epigenetic properties, offering insights into their mechanism of action and potential therapeutic applications (C. Luparello et al., 2021).

Corrosion Inhibition

Amino acid compounds, including those structurally similar to "1-(3-(furan-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine," have been evaluated as corrosion inhibitors for steel in acidic solutions. Through electrochemical studies, these compounds have demonstrated effectiveness in reducing corrosion rates, with their adsorption behavior and protective film formation on metal surfaces being thoroughly investigated. Such studies contribute to the development of more environmentally friendly corrosion inhibitors for industrial applications (M. Yadav et al., 2015).

Safety And Hazards

Furan derivatives should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Furan derivatives have been extensively used in plastics, pharmaceuticals, agrochemicals, and have been reported to be used as dye precursors in the synthesis of diazo disperse dyes . They continue to be a subject of intense study due to their potential applications in various fields .

properties

IUPAC Name

1-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-10-5-7-6-11-12-9(7)8-3-2-4-13-8/h2-4,6,10H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZANFVZCFDFZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(NN=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(furan-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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